4-(吲哚-1-磺酰基)-N-(4-(4-硝基苯基)噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

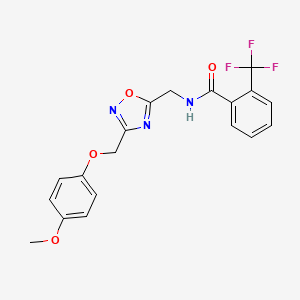

The compound "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The papers provided discuss various benzamide derivatives with similar structural motifs and their synthesis, biological evaluation, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzamide derivatives is well-documented in the literature. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of a sulfonamide linkage and the incorporation of a thiazole ring . Another study describes the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through the reaction of substituted benzohydrazides with a carbonothioyldisulfanediyl compound in water, highlighting a green chemistry approach . Although the exact synthesis of "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" is not detailed, these studies provide insight into possible synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which is often linked to other heterocyclic systems such as thiazoles or indoles. The structure-activity relationship (SAR) studies in these compounds are crucial for understanding their biological activity . The presence of substituents on the phenyl ring, the type of heterocycle attached, and the nature of the substituents on the heterocycle can significantly influence the properties and activity of these molecules.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can vary depending on their substitution pattern. For example, the presence of a nitro group on the phenyl ring can influence the electronic properties of the molecule and its reactivity towards nucleophiles . The study on the reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole provides insights into how nitro-substituted aromatic compounds can undergo ring opening and subsequent reactions to form various heterocyclic structures . This information could be relevant when considering the chemical reactions that "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of different functional groups such as nitro, sulfonamide, or thiazole can affect properties like solubility, melting point, and stability. The antimicrobial and antiproliferative activities of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides suggest that these compounds could have significant interactions with biological targets, which is also a reflection of their chemical properties . The specific properties of "4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide" would need to be determined experimentally, but the studies provided offer a foundation for predicting its behavior based on similar compounds.

科学研究应用

抗菌和抗增殖应用

4-(吲哚-1-磺酰基)-N-(4-(4-硝基苯基)噻唑-2-基)苯甲酰胺及其衍生物表现出显著的抗菌和抗增殖特性。库马尔等人(2012 年)合成了类似的化合物,发现其具有有效的抗菌和抗真菌活性,以及对包括结肠癌和乳腺癌在内的各种癌细胞系的显着抗增殖活性 (Kumar 等人,2012)。

超极化率和材料科学

研究集中在相关化合物的超极化率上。库查尔斯基等人(1997 年)报道了 4-氨基-N-(噻唑-2-基)苯磺酰胺的正烷酰胺的第一个超极化率,该化合物在结构上与主题化合物相关,表明在材料科学中具有潜在应用,特别是在朗缪尔-布洛杰特薄膜的制备中 (库查尔斯基等人,1997)。

抗惊厥特性

一些 4-(吲哚-1-磺酰基)-N-(4-(4-硝基苯基)噻唑-2-基)苯甲酰胺的衍生物已被探索其抗惊厥特性。尼卡尔杰等人(2015 年)合成了各种衍生物并进行了测试,结果表明在癫痫发作测试中具有显着的中枢神经系统抑制活性并具有保护作用 (尼卡尔杰等人,2015)。

抗癌评估

这些化合物的抗癌潜力一直是研究的主题。拉维奈克等人(2021 年)设计并合成了在针对多种癌细胞系的测试中显示出比一些参考药物更高的抗癌活性的衍生物 (拉维奈克等人,2021)。

属性

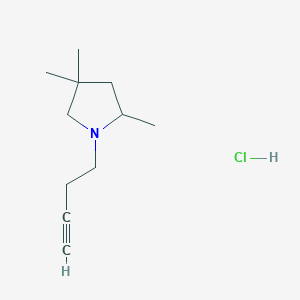

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S2/c29-23(26-24-25-21(15-34-24)16-5-9-19(10-6-16)28(30)31)18-7-11-20(12-8-18)35(32,33)27-14-13-17-3-1-2-4-22(17)27/h1-12,15H,13-14H2,(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBVWOXFDOHPIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(indolin-1-ylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

![3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2528531.png)

![2-(4-fluorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2528536.png)

![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)

![5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528541.png)

![N-(3-chlorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2528542.png)

![5-chloro-N-({2-[(2-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2528543.png)

![ethyl 2-{2-[(4-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2528544.png)